molecular formula C18H18OS3 B14267887 2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene CAS No. 173198-21-5

2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene

Cat. No.: B14267887
CAS No.: 173198-21-5
M. Wt: 346.5 g/mol
InChI Key: CPZOFTMOBKHNAU-UHFFFAOYSA-N
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Description

2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two thiophene rings connected by a hexanoyl group. Thiophenes are known for their stability and are widely used in various fields, including materials science, pharmaceuticals, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene typically involves the following steps:

    Formation of the Thiophene Rings: The thiophene rings can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Hexanoyl Group: The hexanoyl group can be introduced through Friedel-Crafts acylation, where thiophene is reacted with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps would include:

    Bulk Synthesis of Thiophene Rings: Using high-efficiency reactors to produce thiophene rings in large quantities.

    Acylation Process: Employing optimized reaction conditions to introduce the hexanoyl group efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its pharmacological properties.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene depends on its specific application:

    Molecular Targets: The compound may interact with various enzymes or receptors in biological systems.

    Pathways Involved: It may influence signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound with a single thiophene ring.

    2,5-Di(2-thienyl)thiophene: A compound with two thiophene rings connected directly.

    2-(2-Thienyl)-5-(2-thienyl)thiophene: Similar structure but without the hexanoyl group.

Uniqueness

2-(2-Thienyl)-5-[5-(1-oxohexyl)-2-thienyl]thiophene is unique due to the presence of the hexanoyl group, which can influence its chemical reactivity and physical properties, making it suitable for specific applications in materials science and pharmaceuticals.

Properties

CAS No.

173198-21-5

Molecular Formula

C18H18OS3

Molecular Weight

346.5 g/mol

IUPAC Name

1-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]hexan-1-one

InChI

InChI=1S/C18H18OS3/c1-2-3-4-6-13(19)14-8-9-17(21-14)18-11-10-16(22-18)15-7-5-12-20-15/h5,7-12H,2-4,6H2,1H3

InChI Key

CPZOFTMOBKHNAU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C1=CC=C(S1)C2=CC=C(S2)C3=CC=CS3

Origin of Product

United States

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